Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester

Description

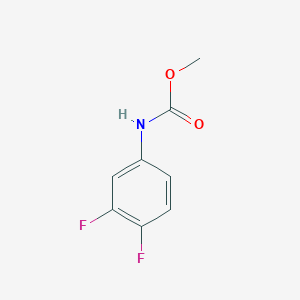

Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester (CAS: 581071-59-2) is a carbamate derivative characterized by a methyl ester group and a 3,4-difluorophenyl substituent. Its molecular formula is C₁₇H₁₇NO₃F₂ (MW: 321.319 g/mol). Carbamates are widely studied for their pharmacological and agrochemical applications due to their stability and ability to interact with biological targets such as enzymes or receptors. The fluorine atoms on the phenyl ring enhance lipophilicity, metabolic stability, and bioavailability, making this compound a candidate for drug development or chemical synthesis intermediates .

Properties

IUPAC Name |

methyl N-(3,4-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRNZSUBHOHOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283389 | |

| Record name | Methyl N-(3,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225385-91-1 | |

| Record name | Methyl N-(3,4-difluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225385-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-(3,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

3,4-Difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. A base, such as pyridine or sodium hydroxide, neutralizes the generated HCl, driving the reaction to completion. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yielding the target carbamate in 70–85% efficiency.

Example Protocol

-

Dissolve 3,4-difluoroaniline (1.0 equiv) in dry THF under nitrogen.

-

Add methyl chloroformate (1.2 equiv) dropwise at 0°C.

-

Stir for 4–6 hours at room temperature.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Challenges and Optimizations

-

Byproduct Formation : Excess methyl chloroformate may lead to bis-carbamoylation. Stoichiometric control and slow reagent addition mitigate this.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate reactivity but may reduce selectivity.

Phosgene-Mediated Isocyanate Formation

An alternative two-step method employs phosgene (COCl₂) to convert 3,4-difluoroaniline into an isocyanate intermediate, followed by methanol quenching. This route is advantageous for large-scale synthesis.

Step 1: Isocyanate Synthesis

3,4-Difluoroaniline reacts with phosgene in toluene or dichloroethane at 40–60°C, forming N-(3,4-difluorophenyl)carbamoyl chloride. The intermediate is highly reactive and requires careful handling.

Step 2: Methanol Quenching

The carbamoyl chloride is treated with methanol under basic conditions (e.g., triethylamine), yielding the methyl ester. This step achieves >90% conversion when conducted at 0°C to minimize ester hydrolysis.

Critical Data

Curtius Rearrangement from Acyl Azides

The Curtius rearrangement offers a route to carbamates via acyl azides and isocyanate intermediates. While less direct, this method is valuable for introducing isotopic labels or structural complexity.

Synthesis of Acyl Azide Precursor

3,4-Difluorophenylacetic acid is converted to its acyl azide using di-tert-butyl dicarbonate and sodium azide. The reaction proceeds in acetonitrile at 75°C, forming the azide in 65% yield.

Thermal Rearrangement and Methanol Trapping

Heating the acyl azide induces rearrangement to an isocyanate, which reacts with methanol to form the carbamate. This method requires stringent temperature control (75–80°C) to avoid side reactions.

Advantages

Transesterification of Higher-Order Carbamates

Transesterification from tert-butyl or benzyl carbamates provides a mild route to the methyl ester. This method avoids harsh acidic or basic conditions, preserving functional group integrity.

Reaction Conditions

-

Catalyst : Titanium(IV) isopropoxide (5 mol%).

-

Solvent : Methanol, reflux (65°C).

Limitations

-

Requires pre-synthesized tert-butyl carbamate.

-

Competing hydrolysis may occur if moisture is present.

Enantioselective Synthesis Strategies

For applications requiring chiral purity, asymmetric cyclopropanation or enzymatic resolution methods are employed. These approaches often leverage intermediates from related fluorophenyl compounds.

Chiral Auxiliary Approach

(1R,2S,5R)-Menthol esters of cyclopropanecarboxylic acids are hydrolyzed to enantiomerically enriched acids, which are converted to carbamoyl chlorides and subsequently methyl esters.

Enzymatic Resolution

Lipase-mediated hydrolysis of racemic carbamates achieves >98% enantiomeric excess. Candida antarctica lipase B (CAL-B) shows high selectivity for the (R)-enantiomer.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Carbamoylation | 70–85 | 95 | High | Low |

| Phosgene Route | 78–82 | 90 | Moderate | Medium |

| Curtius Rearrangement | 60–65 | 85 | Low | High |

| Transesterification | 60–70 | 90 | Moderate | Medium |

Chemical Reactions Analysis

Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Medicinal Chemistry

Carbamic acid derivatives are crucial in drug design due to their ability to act as prodrugs or active pharmaceutical ingredients. Specifically:

- Anticancer Activity : Research indicates that compounds similar to Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

- Antimicrobial Properties : Some carbamate derivatives have demonstrated antimicrobial activity against pathogens like E. coli and S. aureus. The mechanism involves disrupting bacterial cell wall synthesis and function .

Organic Synthesis

Carbamic acid derivatives serve as intermediates in the synthesis of various organic compounds:

- Protecting Groups : They are employed as protecting groups for amines and amino acids in peptide synthesis . This application is vital for maintaining the integrity of sensitive functional groups during multi-step organic reactions.

- Reactivity : The compound can undergo various chemical reactions such as oxidation and substitution, making it versatile for synthesizing complex organic molecules .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of carbamate derivatives on HepG2 cells. The findings revealed that treatment with these compounds led to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), effectively promoting apoptosis .

Case Study 2: Synthesis and Application

Research documented in Organic Letters discussed the synthesis of a series of carbamate derivatives from 3,4-difluoroaniline. The study emphasized the efficiency of using methyl chloroformate as a reagent and highlighted the potential applications of these synthesized compounds in drug development .

Mechanism of Action

The mechanism of action of Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in chemical reactions or biological systems. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural analogs, focusing on substituent variations and their implications:

Physicochemical Properties

- Lipophilicity : The 3,4-difluorophenyl group increases logP compared to dichlorophenyl analogs, enhancing blood-brain barrier penetration .

- Stability: Methyl esters are more hydrolytically stable than ethyl esters (e.g., RTG, N-(2-amino-4-(4-fluorobenzylamino)phenyl carbamic acid ethyl ester), which may undergo faster metabolic cleavage .

- Synthetic Accessibility : Microwave-assisted synthesis (as in ) using cesium carbonate as a base is a scalable route for similar carbamates .

Biological Activity

Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester (commonly referred to as 3,4-difluorophenyl carbamate) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

The structure of 3,4-difluorophenyl carbamate features a difluorophenyl group attached to a carbamate moiety. The presence of fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable candidate for various biological applications. The general formula can be represented as follows:

Where R is the difluorophenyl group and R' is the methyl group. This structural configuration allows for interaction with various biological targets.

Antimicrobial Properties

Research has indicated that 3,4-difluorophenyl carbamate exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these organisms has been reported between 40-50 µg/mL, demonstrating comparable efficacy to traditional antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. Notably, at concentrations around 225 µM, it significantly reduced cell viability and induced apoptosis in treated cells. This effect was associated with alterations in cell cycle progression, particularly an increase in cells arrested in the S phase .

The mechanism by which 3,4-difluorophenyl carbamate exerts its biological effects involves several biochemical pathways:

- Enzyme Interaction : The carbamate moiety can form covalent bonds with active sites on enzymes, leading to their inhibition. This is particularly relevant in the context of enzymes involved in cancer cell proliferation.

- Receptor Modulation : The difluorophenyl group may interact with specific receptors or enzymes within microbial cells or tumor cells, modulating their activity and leading to cell death or growth inhibition .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3,4-difluorophenyl carbamate, a comparison with similar compounds is essential:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 3,4-Difluorophenyl Carbamate | Moderate | Significant | Enzyme inhibition & receptor modulation |

| Ethyl Carbamate | Low | Moderate | Primarily enzyme inhibition |

| Propyl Carbamate | Moderate | Low | Limited receptor interaction |

Case Studies and Research Findings

- Antibacterial Efficacy Study : A study conducted by Roxana et al. demonstrated that 3,4-difluorophenyl carbamate exhibited substantial antibacterial activity against multiple strains of bacteria. The study utilized standard microbiological methods to assess the compound's efficacy compared to existing antibiotics .

- Cancer Cell Line Study : In research published by MDPI, the effects of 3,4-difluorophenyl carbamate on MCF-7 cells were analyzed. The results indicated a significant reduction in cell viability and induction of apoptosis at specific concentrations .

- Pharmacokinetic Analysis : A pharmacokinetic study highlighted that after administration in animal models, 3,4-difluorophenyl carbamate demonstrated favorable absorption characteristics and bioavailability metrics that support its potential as a therapeutic agent .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Carbamic acid, N-(3,4-difluorophenyl)-, methyl ester, and what are their respective yields and limitations?

Answer:

A multi-step synthesis approach is typically used, involving:

Acylation : Reacting 3,4-difluoroaniline with phosgene or a carbamoyl chloride derivative to form the carbamate intermediate.

Esterification : Condensation with methanol under controlled acidic or basic conditions to yield the methyl ester.

Alternative methods include coupling methyl carbamate with an acyl chloride intermediate derived from 3,4-difluorophenyl precursors (e.g., using (COCl)₂ in dichloromethane followed by toluene reflux) . Yields vary between 60–85%, with limitations including sensitivity to moisture and competing side reactions (e.g., hydrolysis of the ester group).

Basic: Which spectroscopic techniques (e.g., NMR, IR, MS) are most effective for structural elucidation of this carbamate, particularly in confirming the ester and difluorophenyl groups?

Answer:

- ¹H/¹³C NMR : Confirm the ester linkage via carbonyl carbon signals (~155–160 ppm) and methoxy group protons (~3.7 ppm). The difluorophenyl group is identified by aromatic splitting patterns and ¹⁹F NMR signals (-110 to -130 ppm for meta/para fluorines) .

- IR Spectroscopy : Ester C=O stretch (~1700–1750 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of –OCH₃) validate the structure .

Advanced: How can computational methods like molecular docking predict the biological activity of this compound, and what validation experiments are required?

Answer:

- Docking Workflow :

- Target Selection : Identify protein targets (e.g., enzymes or receptors) based on structural analogs (e.g., fluorinated carbamates in neurological or anticancer studies) .

- Binding Affinity Analysis : Use software like AutoDock Vina to simulate interactions, focusing on hydrogen bonding with the carbamate group and hydrophobic interactions with fluorinated aryl rings.

- Validation : Compare docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀) and structural analogs (e.g., Retigabine’s antiepileptic activity) .

Advanced: What strategies are recommended for resolving discrepancies in HPLC purity assessments when analyzing this compound?

Answer:

- Method Optimization :

- Column Selection : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to improve peak symmetry.

- Gradient Elution : Adjust acetonitrile/water ratios to separate degradation products (e.g., hydrolyzed carbamic acid).

- Validation : Cross-validate with LC-MS to confirm molecular weight and quantify impurities. Contradictory data may arise from column aging or solvent pH variations; replicate analyses under standardized conditions are critical .

Basic: What in vitro assays are appropriate for preliminary evaluation of the compound’s bioactivity, based on structural analogs?

Answer:

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity, referencing fluorinated carbamates with proven activity .

- Neurological Targets : Electrophysiological assays (e.g., potassium channel modulation) inspired by Retigabine’s mechanism .

- Antioxidant Activity : DPPH radical scavenging assays if phenolic or electron-rich groups are present .

Advanced: How does the introduction of difluorophenyl substituents influence the compound’s metabolic stability compared to non-fluorinated analogs?

Answer:

- Metabolic Resistance : Fluorine atoms reduce oxidative metabolism via cytochrome P450 enzymes due to their electron-withdrawing effects, enhancing plasma half-life.

- In Silico Predictors : Tools like SwissADME predict logP and metabolic sites. Comparative studies with dichlorophenyl analogs (e.g., lower logP for fluorinated derivatives) suggest improved bioavailability .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential release of volatile byproducts (e.g., methyl chloride).

- First Aid : In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Refer to SDS guidelines for carbamate derivatives .

Advanced: What are the challenges in scaling up the synthesis of this carbamate while maintaining high enantiomeric purity?

Answer:

- Chiral Control : Use asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to minimize racemization during esterification.

- Process Optimization : Monitor reaction temperature (<60°C) and solvent polarity (e.g., THF vs. toluene) to suppress side reactions.

- Analytical QC : Implement chiral HPLC or SFC to verify enantiomeric excess (ee) ≥98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.